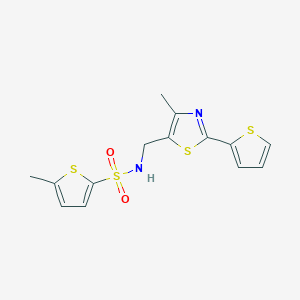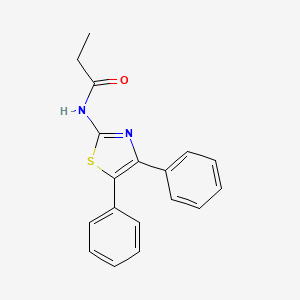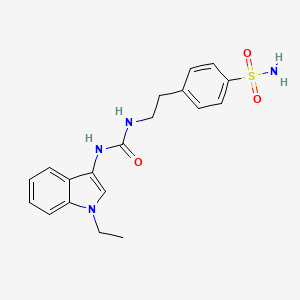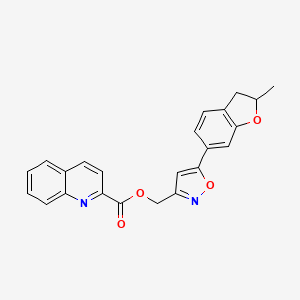![molecular formula C14H15BN2O3 B2741558 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid CAS No. 446299-81-6](/img/no-structure.png)
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids and their derivatives are widely used in Suzuki–Miyaura coupling, a common method for carbon-carbon bond formation .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation, the removal of the boron group, is not well developed, but there are some protocols available .Chemical Reactions Analysis
Boronic acids and their derivatives are known for their versatility in chemical reactions. They can undergo a variety of transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .Aplicaciones Científicas De Investigación
Synthesis and Coupling Reactions
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid plays a significant role in the synthesis of complex molecules through coupling reactions, such as the Suzuki coupling. For instance, researchers have utilized boronic acids in the synthesis of new pyrrole–pyridine-based ligands, demonstrating the compound's utility in creating intricate structures with potential applications in material science and organic electronics (Böttger et al., 2012). Similarly, bis(imino)pyridine cobalt-catalyzed reactions highlight the compound's role in hydroboration processes, enabling terminal selectivity in the modification of alkenes, which is crucial for developing pharmaceuticals and agrochemicals (Obligacion & Chirik, 2013).
Macrocyclic Chemistry and Heterocycle Synthesis
In macrocyclic chemistry, this compound contributes to the template synthesis of endo-functionalized macrocycles. This application is vital for the development of new molecular sensors, pharmaceuticals, and supramolecular assemblies, as these compounds can exhibit unique binding properties to specific molecules or ions (Stoltenberg et al., 2012). Furthermore, the compound is utilized in the creation of new heterocycles containing boron, which can lead to innovations in boron neutron capture therapy (BNCT) and the development of novel boron-containing drugs (Hawkins & Snyder, 1960).
Luminescent Materials and Electroluminescent Devices
The synthesis of phenol-pyridyl boron complexes, incorporating this compound, showcases its application in creating luminescent materials. These materials are promising for the development of light-emitting diodes (LEDs) and other optoelectronic devices, offering potential advancements in display technologies and lighting systems due to their bright blue luminescence in both solution and solid states (Zhang et al., 2006).
Carbohydrate Recognition and Sensor Development
The study of carbohydrate-binding boronic acids highlights the compound's relevance in designing sensors for detecting sugars and glycoconjugates. Such sensors are crucial for biomedical applications, including glucose monitoring in diabetes management. The ability of these boronic acids to complex with model glycopyranosides under physiologically relevant conditions opens new avenues for the selective recognition of cell-surface glycoconjugates, which is pivotal for diagnostic and therapeutic applications (Dowlut & Hall, 2006).
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with other organic molecules to form new compounds.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the boronic acid compound forms bonds with a transition metal, typically palladium. The boronic acid then transfers its organic group to the metal, forming a new carbon-metal bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of various organic compounds . These compounds could potentially influence a variety of biochemical pathways, depending on their structure and properties.
Pharmacokinetics
For instance, boronic acids are known to have relatively good stability and are readily prepared, which could potentially enhance the bioavailability of the compound .
Result of Action
Given its potential role in suzuki–miyaura coupling, the compound could contribute to the synthesis of a variety of organic compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid. For instance, boronic acids are known to be sensitive to conditions such as air and moisture . Therefore, the stability and reactivity of the compound could be affected by factors such as humidity, temperature, and the presence of other chemicals in the environment.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid involves the reaction of 5-methyl-6-chloropyridin-3-amine with phenacyl bromide to form 5-methyl-6-(phenacylamino)pyridin-3-amine, which is then reacted with boronic acid to yield the final product.", "Starting Materials": [ "5-methyl-6-chloropyridin-3-amine", "phenacyl bromide", "boronic acid" ], "Reaction": [ "Step 1: 5-methyl-6-chloropyridin-3-amine is reacted with phenacyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like DMF to form 5-methyl-6-(phenacylamino)pyridin-3-amine.", "Step 2: 5-methyl-6-(phenacylamino)pyridin-3-amine is then reacted with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aprotic solvent like DMF to yield [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
446299-81-6 |
Fórmula molecular |
C14H15BN2O3 |
Peso molecular |
270.1 |
Nombre IUPAC |
[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |
Clave InChI |
QRDMBMCOEQTXGD-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)
![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)
![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)
![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)
![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)



![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)
![N-(sec-butyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2741488.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2741490.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2741495.png)
